![molecular formula C25H18N2O3S B2873950 N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide CAS No. 476367-51-8](/img/structure/B2873950.png)
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide” is a complex organic compound. While there is limited information available specifically on this compound, related compounds have been studied for their potential applications .
Synthesis Analysis
While the specific synthesis process for this compound is not detailed in the available literature, related compounds have been synthesized and evaluated for their antitumor activities . For instance, a series of N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines were synthesized and showed potent growth inhibition properties .Scientific Research Applications
Antitumor Activity
This compound has been synthesized and evaluated for its antitumor activities against various cancer cell lines, including HeLa, A549, and MCF-7 . It has shown potent growth inhibition properties, with IC50 values generally below 5 μM. Specifically, certain derivatives of this compound have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cells, suggesting potential as an antitumor agent .
Detection of Carcinogenic Lead
Derivatives of the compound have been utilized for the detection of carcinogenic lead (Pb2+) ions . A study describes the synthesis of related compounds and their application in a reliable electrochemical approach for the significant detection of Pb2+ ions. This highlights the compound’s potential use in environmental monitoring and public health protection .
COX Inhibition and Cytotoxicity
The benzodioxole moiety, which is part of the compound’s structure, has been incorporated into novel derivatives that act as COX inhibitors and cytotoxic agents . These derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes and exhibit cytotoxic activity against cancer cell lines, indicating the compound’s relevance in the development of anti-inflammatory and anticancer drugs .
Synthesis and Spectroscopic Investigations
The compound has been the subject of synthesis and experimental as well as computational spectroscopic investigations . These studies are crucial for understanding the compound’s chemical properties and potential modifications that can enhance its application in various fields of research.
Antioxidant Activity
Research has been conducted on the synthesis of derivatives of this compound to evaluate their antioxidant activity . Antioxidants play a vital role in preventing oxidative stress-related diseases, and the compound’s derivatives could contribute to the development of new antioxidant agents.
Analogue of MDMA
While not directly related to the compound , its structural similarity to benzodioxole-containing compounds like MDMA has been noted in scientific literature . This suggests potential research interest in the compound’s psychoactive properties or its use as a reference compound in pharmacological studies.
Mechanism of Action
Target of Action
Similar compounds have shown antitumor activities against hela, a549, and mcf-7 cell lines
Mode of Action
It has been observed that similar compounds can induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound may interact with its targets to disrupt the normal cell cycle, leading to cell death.
Result of Action
The compound has demonstrated potent growth inhibition properties with IC50 values generally below 5 μM against HeLa, A549, and MCF-7 cell lines . This suggests that the compound has a strong antitumor effect. The compound was observed to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line , indicating its potential as an antitumor agent.
properties
IUPAC Name |
N-[5-(1,3-benzodioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O3S/c1-15-20(13-26)25(27-24(28)19-8-4-6-17-5-2-3-7-18(17)19)31-23(15)12-16-9-10-21-22(11-16)30-14-29-21/h2-11H,12,14H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUZKYYFRKODRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC3=CC=CC=C32)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-1-naphthamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

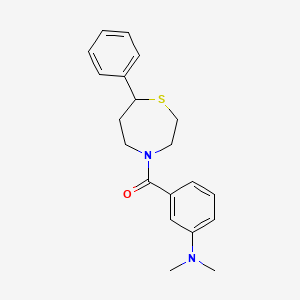

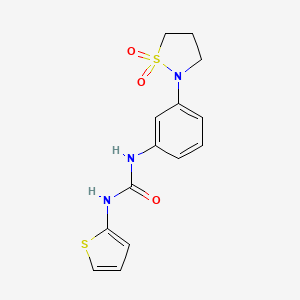
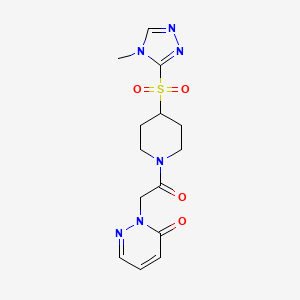
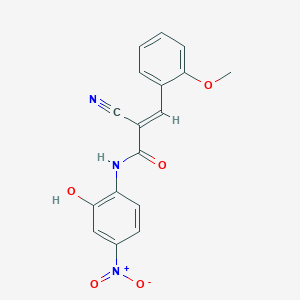

![6-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2873878.png)

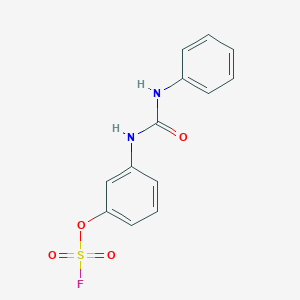
![5-chloro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2873881.png)

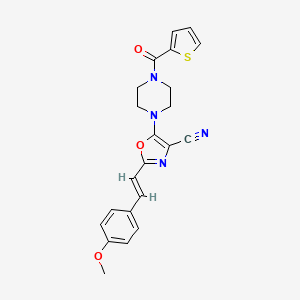
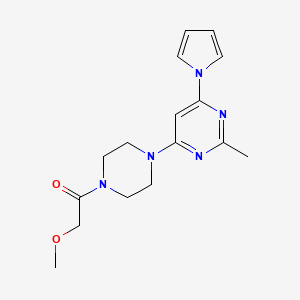
![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]butanoic acid](/img/structure/B2873890.png)